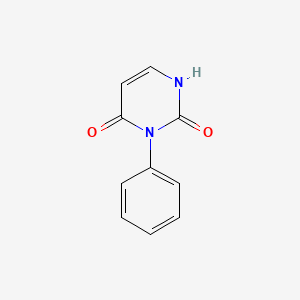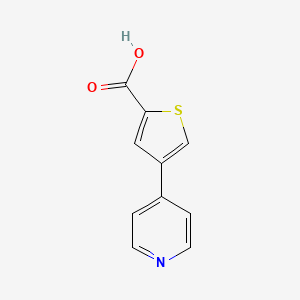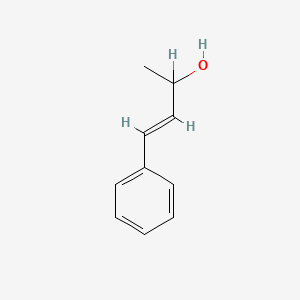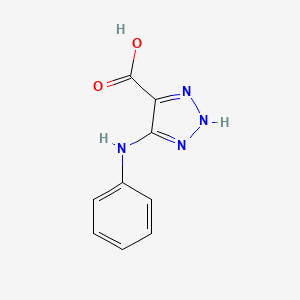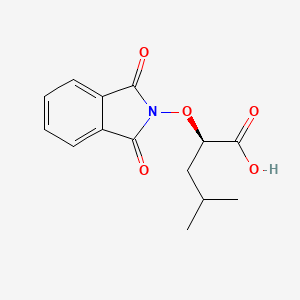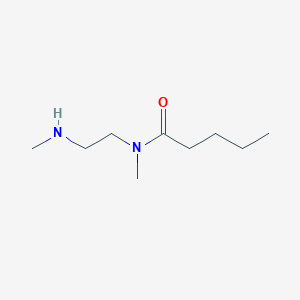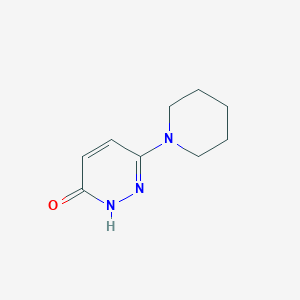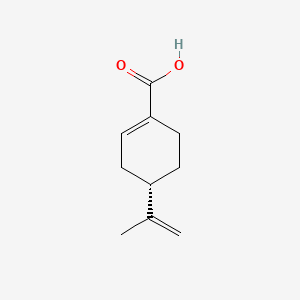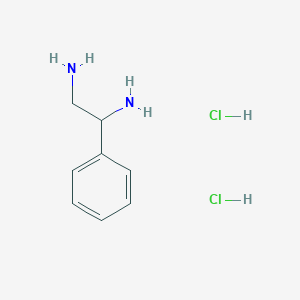
1-Phenylethane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diamine compounds can be complex and often involves the use of metal catalysts or photoredox catalysts. For instance, a metal-free approach to 1,2-diamines has been developed using perylene as a photoredox catalyst under visible light irradiation, which leads to the formation of corresponding 1,2-diamines with good yields . Although this method does not directly apply to 1-Phenylethane-1,2-diamine dihydrochloride, it suggests that similar photoredox catalysis could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of diamine compounds can be quite varied. For example, the cyclotrimerization of phenylethynes with a palladium catalyst leads to the formation of a complex with a fulvene structure . While this does not provide direct information on the structure of 1-Phenylethane-1,2-diamine dihydrochloride, it does highlight the potential complexity and diversity of structures that can arise from reactions involving phenyl groups and diamines.
Chemical Reactions Analysis
Chemical reactions involving diamines can lead to the formation of various complex structures. For instance, the reaction of phenylene-1,4-diaminotetra(phosphonite) with rhodium complexes produces tetra- and polymetallic chelate complexes, which have been investigated for their catalytic activity in transfer hydrogenation reactions . This demonstrates the reactivity of diamine compounds in forming metal complexes that can be catalytically active.
Physical and Chemical Properties Analysis
The physical and chemical properties of diamine-derived compounds can be influenced by their molecular structure. Polyimides derived from the polymerization of a dianhydride monomer with aromatic diamines are reported to be soluble in various solvents and exhibit high thermal stability, with glass transition temperatures (Tg) above 240°C . These properties are indicative of the robust nature of polyimides formed from diamine reactions, which could be relevant when considering the properties of 1-Phenylethane-1,2-diamine dihydrochloride derivatives.
Safety and Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . It is suspected of causing genetic defects and is suspected of causing cancer .
Propriétés
IUPAC Name |
1-phenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h1-5,8H,6,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHIGOVJILOQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507283 | |
| Record name | 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethane-1,2-diamine dihydrochloride | |
CAS RN |
16635-94-2 | |
| Record name | 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)
